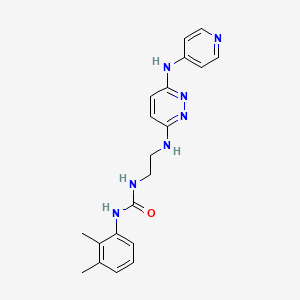![molecular formula C16H16ClN3O2S B2723660 methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate CAS No. 477854-08-3](/img/structure/B2723660.png)
methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate” is a chemical compound with the molecular formula C16H16ClN3O2S and a molecular weight of 349.84 . It is a derivative of piperidine, a six-membered heterocyclic system that is a pivotal cornerstone in the production of drugs .
Synthesis Analysis
Piperidine derivatives, including the compound , are synthesized through intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied and include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocyclic system including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a 3-chlorothiophen-2-yl group, a cyano group, and a carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, piperidine derivatives in general are known to undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
Potential Applications in Medical Imaging
Compounds structurally related to the specified chemical have been explored for their potential as imaging agents in Positron Emission Tomography (PET). For instance, derivatives of piperidine and pyrazole have been synthesized for their ability to selectively label receptors in the brain, demonstrating potential applications in neuroimaging and the study of neurological diseases (Kumar et al., 2004). This suggests that methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate could be explored for similar biomedical imaging applications, especially if it shows affinity for specific brain receptors.
Role in Neuropharmacology
Research on compounds with pyrazole and piperidine components has also focused on their interaction with cannabinoid receptors, which are critical in neuropharmacology. Studies have shown that these compounds can serve as potent and selective antagonists for cannabinoid receptors, offering insights into the development of treatments for addiction, pain, and other neurological conditions (Shim et al., 2002). The specific structure of methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate might influence cannabinoid receptor activity, suggesting potential research avenues in neuropharmacology.
Agricultural Chemistry
In the context of agricultural science, pyridine and piperidine derivatives have shown promising insecticidal activities. A study highlighted the synthesis and bioassay results of pyridine derivatives against aphids, showing significant insecticidal activity (Bakhite et al., 2014). This indicates that compounds like methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate could be evaluated for their efficacy in pest control, offering a new class of insecticides with potentially unique modes of action.
Direcciones Futuras
Piperidine derivatives, including the compound , play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-22-16(21)10-2-5-20(6-3-10)15-11(9-18)8-13(19-15)14-12(17)4-7-23-14/h4,7-8,10,19H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJZOUILZDPXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=C(N2)C3=C(C=CS3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2723582.png)
![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2723583.png)
![N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide](/img/structure/B2723584.png)




![2-Amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2723592.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2723594.png)


